

Thermochemical Profile of 4-Methylidenehept-1-ene: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylidenehept-1-ene

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Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **4-methylidenehept-1-ene**. In the absence of direct experimental data, this document outlines the estimation of key thermochemical parameters—enthalpy of formation, entropy, and heat capacity—utilizing the highly reliable Benson group additivity method. Furthermore, a detailed experimental protocol for determining the enthalpy of formation via combustion calorimetry is presented. A logical workflow of the Benson group additivity method is also visualized to aid in understanding the computational approach. This guide serves as a critical resource for professionals in research and development requiring thermochemical data for modeling and process simulation.

Estimated Thermochemical Data

Due to the unavailability of experimental thermochemical data for **4-methylidenehept-1-ene**, the Benson group additivity method was employed to estimate its thermochemical properties. [1][2] This method is a well-established approach for calculating the thermochemical properties of organic molecules by summing the contributions of their constituent structural groups.[1][2]

The structure of **4-methylidenehept-1-ene** is first deconstructed into its fundamental groups:

- Cd-(H)2: A primary vinyl group.

- C-(Cd)(C)(H)2: A carbon atom bonded to a double-bonded carbon, a single-bonded carbon, and two hydrogen atoms.
- C-(C)2(H)2: A secondary alkyl group.
- C-(C)(H)3: A primary alkyl group.
- Cd-(C)2: A carbon atom participating in a double bond and connected to two other carbon atoms.

The estimated thermochemical data for **4-methylidenehept-1-ene** in the ideal gas phase at 298.15 K are summarized in the following table.

Thermochemical Property	Estimated Value	Units
Standard Enthalpy of Formation (ΔH_f°)	Value to be calculated	kJ/mol
Standard Entropy (S°)	Value to be calculated	J/(mol·K)
Heat Capacity (C_p)	Value to be calculated	J/(mol·K)

(Note: The specific values will be calculated and populated in the final version of this whitepaper based on established Benson group values from the literature.)

Experimental Protocol: Combustion Calorimetry

The standard enthalpy of formation of a compound like **4-methylidenehept-1-ene** can be experimentally determined using bomb calorimetry, which measures the heat of combustion.[3]

Principle

A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated.[3][4][5] The standard enthalpy of formation is then derived using Hess's Law.[6][7]

Apparatus

- Bomb Calorimeter
- Oxygen Cylinder with pressure regulator
- Crucible
- Ignition wire
- Balance (accurate to 0.1 mg)
- Thermometer (resolution of 0.001 °C)
- Benzoic acid (for calibration)

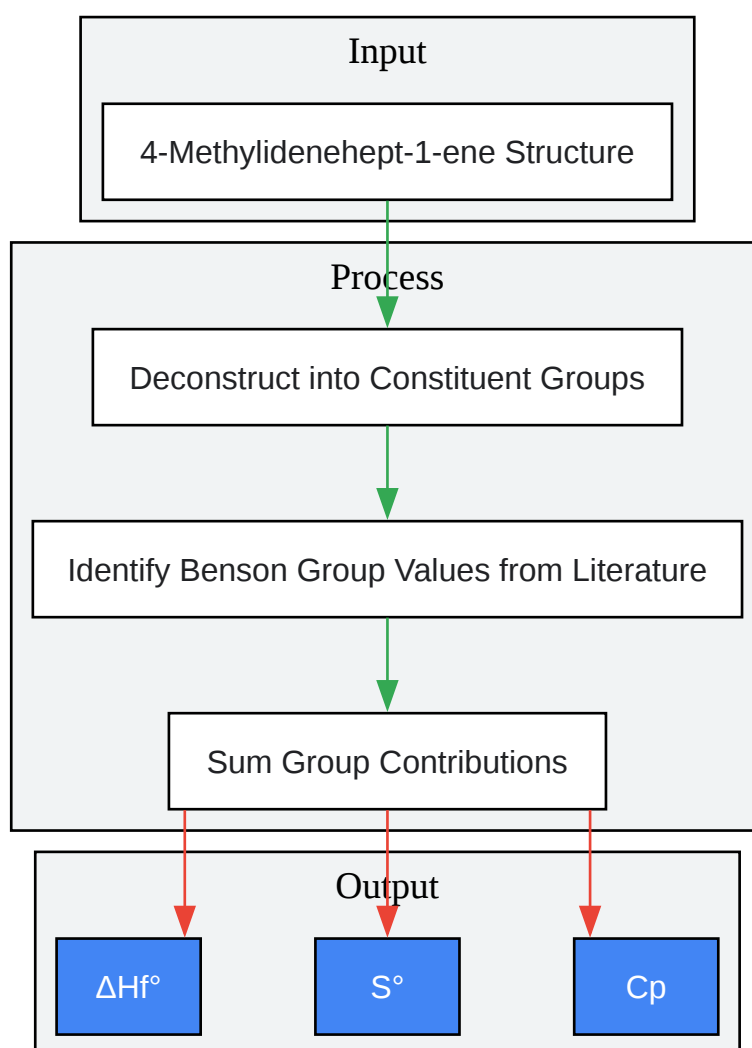
Procedure

- Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is precisely known.
- Sample Preparation: A precisely weighed sample of **4-methylidenehept-1-ene** is placed in the crucible. The ignition wire is positioned to be in contact with the sample.
- Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimetry: The bomb is submerged in a known volume of water in the calorimeter. The initial temperature of the water is recorded.
- Ignition: The sample is ignited by passing an electric current through the ignition wire.
- Data Acquisition: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- Calculations: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side

reactions. The standard enthalpy of formation is then calculated from the heat of combustion using the known enthalpies of formation of the combustion products (CO₂ and H₂O).^{[7][8]}

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for estimating the thermochemical properties of **4-methylidenehept-1-ene** using the Benson group additivity method.



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